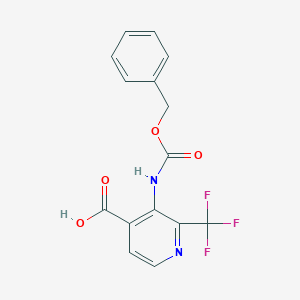
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid, commonly known as PTC-209, is a small molecule that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine carboxylic acids and has a molecular weight of 399.4 g/mol.
Mecanismo De Acción
PTC-209 binds to the BMI-1 protein and inhibits its activity. BMI-1 is a component of the polycomb repressive complex 1 (PRC1), which plays a role in gene regulation and is overexpressed in many types of cancer. By inhibiting BMI-1, PTC-209 can potentially disrupt the activity of PRC1 and lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
PTC-209 has been shown to have anti-cancer effects in various preclinical models. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, PTC-209 has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PTC-209 is its specificity for BMI-1. It has been shown to selectively inhibit the activity of BMI-1 without affecting other proteins in the PRC1 complex. This specificity makes PTC-209 a potentially valuable tool for studying the role of BMI-1 in cancer and other diseases.
One of the limitations of PTC-209 is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. In addition, PTC-209 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the study of PTC-209. One direction is to investigate its potential use in combination with other anti-cancer drugs. PTC-209 has been shown to sensitize cancer cells to chemotherapy, so it may be effective in combination with other drugs that target different pathways in cancer cells.
Another direction is to investigate the use of PTC-209 in other diseases. BMI-1 is overexpressed in other diseases besides cancer, such as neurodegenerative diseases and cardiovascular diseases. PTC-209 may have potential applications in these diseases as well.
Conclusion
PTC-209 is a small molecule that has been extensively studied for its potential applications in cancer therapy. It inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. PTC-209 has been shown to have anti-cancer effects in various preclinical models and has potential applications in combination with other anti-cancer drugs. However, its poor solubility in aqueous solutions and lack of clinical trials limit its current use. Further research is needed to fully understand the potential of PTC-209 in cancer therapy and other diseases.
Métodos De Síntesis
PTC-209 can be synthesized using a multi-step process starting from commercially available 2,6-difluoropyridine-4-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with phenylmethoxycarbonyl chloride to form the protected amide. The trifluoromethyl group is introduced via a Grignard reaction with trifluoromethyl iodide. The final deprotection step involves the use of trifluoroacetic acid to remove the protecting group and obtain the desired PTC-209 molecule.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1, PTC-209 can potentially inhibit the growth and spread of cancer cells.
Propiedades
IUPAC Name |
3-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)12-11(10(13(21)22)6-7-19-12)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNBKCVCJWGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)
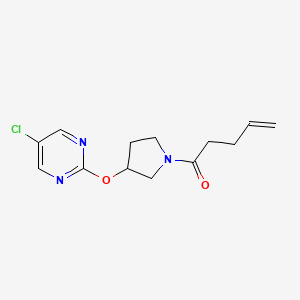
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
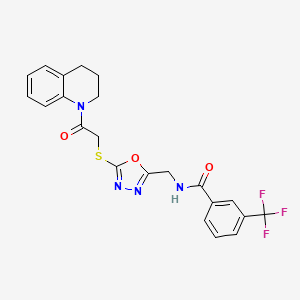
![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)
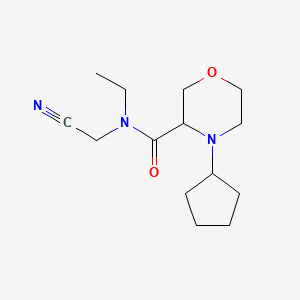
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)
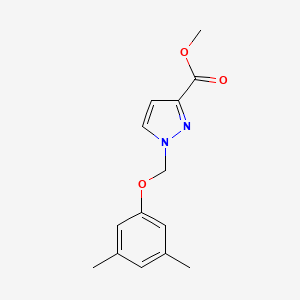
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)